molecular formula C13H14N2O2 B8633569 4-(2-Butyn-1-yloxy)-6-(2-pentyn-1-yloxy)pyrimidine

4-(2-Butyn-1-yloxy)-6-(2-pentyn-1-yloxy)pyrimidine

Cat. No. B8633569
M. Wt: 230.26 g/mol
InChI Key: IVTYCMDWFUAYQJ-UHFFFAOYSA-N
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Patent
US07291730B2

Procedure details

In 2 ml of tetrahydrofuran was suspended 0.1 g of sodium hydride (60% in oil), to which 0.6 ml of a tetrahydrofuran solution containing 0.15 g of 2-pentyn-1-ol was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 20 minutes and then cooled to 0° C., to which 0.6 ml of a tetrahydrofuran solution containing 0.3 g of 4-chloro-6-(2-butynyloxy)pyrimidine was slowly added dropwise. The mixture was further stirred at 0° C. for 3.5 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.33 g of 4-(2-butynyloxy)-6-(2-pentynyloxy)pyrimidine (the present compound (6)), m.p.: 67.4° C.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0.6 mL
Type
solvent
Reaction Step Five
Quantity
0.15 g
Type
reactant
Reaction Step Six
Quantity
0.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[C:4]#[C:5][CH2:6][CH3:7].Cl[C:10]1[CH:15]=[C:14]([O:16][CH2:17][C:18]#[C:19][CH3:20])[N:13]=[CH:12][N:11]=1.[Cl-].[NH4+]>O1CCCC1>[CH2:17]([O:16][C:14]1[CH:15]=[C:10]([O:8][CH2:3][C:4]#[C:5][CH2:6][CH3:7])[N:11]=[CH:12][N:13]=1)[C:18]#[C:19][CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)OCC#CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.6 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C#CCC)O
Name
Quantity
0.6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was slowly added dropwise
STIRRING
Type
STIRRING
Details
The mixture was further stirred at 0° C. for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C#CC)OC1=NC=NC(=C1)OCC#CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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